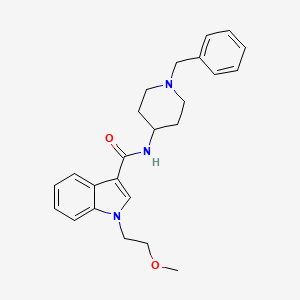

N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Description

N-(1-Benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic carboxamide derivative characterized by a benzyl-substituted piperidine ring linked to an indole core modified with a 2-methoxyethyl group at the 1-position. Its structural features, such as the benzyl group (enhancing lipophilicity) and the 2-methoxyethyl chain (improving solubility), suggest tailored physicochemical properties compared to simpler analogs.

Properties

Molecular Formula |

C24H29N3O2 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-3-carboxamide |

InChI |

InChI=1S/C24H29N3O2/c1-29-16-15-27-18-22(21-9-5-6-10-23(21)27)24(28)25-20-11-13-26(14-12-20)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,28) |

InChI Key |

UBRMGPWLZBSSHH-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

Attachment of the Benzyl Group: The benzyl group can be attached via a reductive amination reaction, where benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent.

Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Step 1: Indole Functionalization

-

Formylation : The indole core undergoes formylation at position 3 using the Vilsmeier-Haack reaction, as demonstrated in analogous syntheses . This generates a reactive aldehyde intermediate.

-

Alkylation : The indole nitrogen is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 1-(2-methoxyethyl) group.

Step 2: Piperidine Activation

-

Benzyl Protection : 4-piperidinylamine is benzylated using benzyl bromide in DMF to form 1-benzyl-4-piperidylamine . This step enhances stability and prevents side reactions during subsequent coupling.

Step 3: Amide Coupling

-

Carboxylic Acid Activation : The indole aldehyde is oxidized to a carboxylic acid (e.g., using KMnO₄ in acetone/water) . The acid is then activated using N,N’-dicyclohexylcarbodiimide (DCC) to form an active intermediate.

-

Nucleophilic Substitution : The activated indole carboxylic acid reacts with 1-benzyl-4-piperidylamine to form the target carboxamide.

Analytical Data for Key Intermediates

Table 1: Analytical Data for Indole Intermediates (Adapted from Analogous Compounds )

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|---|

| Indole aldehyde | 1634 (C=O) | 9.97 (s, CHO) | 184.2 (C=O) | 235.0997 |

| Indole carboxylic acid | 1655 (C=O), 3420 (O-H) | 12.1 (br.s, COOH) | 166.0 (COOH) | 251.0946 |

| Activated ester | Absorption for DCC adduct | 0.8–2.0 (cyclohexyl) | 50.0–166.0 (COO) | – |

Formylation (Vilsmeier-Haack Reaction)

The reaction involves phosphorus oxychloride (POCl₃) and DMF, generating a chloroiminium ion that reacts with the indole to form the aldehyde .

Oxidation to Carboxylic Acid

KMnO₄ in acetone/water oxidizes the aldehyde to a carboxylic acid, confirmed by IR (O-H stretch at ~3420 cm⁻¹) .

DCC-Mediated Coupling

The carboxylic acid reacts with DCC to form an active intermediate (e.g., mixed anhydride), which then reacts with the amine to yield the amide.

Critical Considerations

-

Regioselectivity : The formylation step requires precise control to target position 3 of the indole.

-

Side Reactions : Protection of the indole N-H (e.g., benzyl group) prevents oxidation or polycondensation during acidic conditions .

-

Purification : Column chromatography or recrystallization may be necessary to isolate the final product.

Biological Relevance

While the provided sources focus on synthesis, analogous indole-piperidine carboxamides are studied for opioid receptor interactions and kinase inhibition. The methoxyethyl group may enhance solubility, while the benzylated piperidine could modulate binding affinity.

This synthesis highlights the integration of classical organic reactions (formylation, oxidation, amide coupling) to build complex heterocyclic frameworks. Further studies on the target compound’s pharmacological profile would require in vitro assays and structural biology techniques.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several indole-carboxamide derivatives, differing primarily in substituents on the piperidine ring, indole core, and carboxamide linkage. Below is a detailed analysis of key analogs:

Structural Analogues and Key Differences

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to unsubstituted piperidine analogs (e.g., Analog 1). However, the 2-methoxyethyl chain counterbalances this by introducing polarity.

- Receptor Binding : Carboxamide position significantly impacts activity. For example, Analog 2’s indole-2-carboxamide may favor different receptor interactions compared to the target compound’s indole-3-carboxamide .

- Metabolic Stability : Longer alkyl chains (e.g., pentyl in SDB-006) are prone to oxidative metabolism, whereas the 2-methoxyethyl group in the target compound may confer better metabolic stability .

Research Findings and Implications

- Analog 1 : Demonstrated moderate binding affinity to serotonin receptors (5-HT2A) in preliminary assays, attributed to the oxopyridin moiety .

- Analog 3: SDB-006 exhibited cannabinoid receptor (CB1) antagonism in vitro, suggesting structural flexibility for diverse receptor targeting .

- Target Compound : While direct pharmacological data are unavailable, its structural features align with compounds showing dual affinity for sigma and opioid receptors, warranting further investigation.

Biological Activity

N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 305.46 g/mol

The compound features a piperidine ring, which is often associated with various pharmacological effects, including anticholinergic activity and modulation of neurotransmitter systems.

Research indicates that this compound may interact with several biological targets:

- Monoamine Oxidase Inhibition : Preliminary studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance mood and cognitive functions, making it a candidate for treating depression and anxiety disorders .

- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. This activity is particularly relevant in the context of Alzheimer's disease, where cholinergic signaling is impaired .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to understand how modifications to the chemical structure affect biological activity. Key findings include:

- Piperidine Modifications : Variations in the piperidine ring structure significantly impact inhibitory potency against MAO and cholinesterases. For instance, compounds with specific substitutions at the benzyl position exhibited enhanced inhibitory effects .

- Methoxyethyl Side Chain : The presence of the methoxyethyl group appears to contribute to the overall lipophilicity and binding affinity of the compound to its targets, enhancing its bioavailability .

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of this compound:

| Activity | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| MAO-A Inhibition | Monoamine Oxidase A | 2.48 | Moderate inhibition |

| MAO-B Inhibition | Monoamine Oxidase B | 1.38 | Strong inhibition |

| AChE Inhibition | Acetylcholinesterase | 5.0 | Moderate inhibition |

| BChE Inhibition | Butyrylcholinesterase | 3.5 | Moderate inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting protective effects against neurotoxic agents .

- Antidepressant-like Effects : Behavioral assays have demonstrated that this compound exhibits antidepressant-like effects in mice, correlating with increased levels of serotonin and norepinephrine in brain regions associated with mood regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide, and what challenges arise during purification?

- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation of indole-3-carboxylic acid derivatives with substituted piperidines. For example, coupling 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 1-benzyl-4-aminopiperidine using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF. Purification often requires column chromatography with gradients of ethyl acetate/hexane (e.g., 50% to 100% ethyl acetate), yielding 30–66% pure product . Challenges include low yields due to steric hindrance from the benzyl and methoxyethyl groups and the need for rigorous drying (e.g., MgSO₄) to remove residual solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the indole NH (~10–12 ppm), benzyl aromatic protons (7.2–7.5 ppm), and methoxyethyl group (δ 3.2–3.6 ppm) .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and indole N-H bending (~3400 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidine and benzyl moieties .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize receptor binding assays (e.g., cannabinoid or serotonin receptors due to structural similarity to regulated indole carboxamides ). Use radioligand displacement studies (e.g., ³H-CP55940 for CB1/CB2) at 1–10 µM concentrations. Pair with cytotoxicity assays (MTT or LDH) in neuronal cell lines (e.g., SH-SY5Y) to identify therapeutic windows .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Reagent Optimization : Replace EDC with T3P (propylphosphonic anhydride), which improves coupling efficiency for sterically hindered amines .

- Solvent Screening : Test polar aprotic solvents like DMA or NMP, which enhance solubility of the benzyl-piperidine intermediate .

- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation during indole activation .

- Yield Data : Pilot studies show T3P in DMA at 5°C increases yields from 32% to ~50% .

Q. What structural features of this compound influence its receptor binding selectivity, and how can SAR studies resolve contradictory activity data?

- Methodological Answer :

- Key Substituents : The methoxyethyl group may enhance solubility but reduce CB1 affinity compared to pentyl chains in analogs like 5F-ABICA . The benzyl group contributes to µ-opioid receptor off-target effects .

- SAR Strategies : Synthesize analogs with (a) truncated methoxyethyl chains or (b) fluorinated benzyl groups. Compare binding data (IC₅₀) across receptors to map selectivity .

- Contradiction Resolution : Discrepancies in CB1 binding (e.g., high vs. low affinity) may arise from impurities; validate purity via HPLC (>98%) before assays .

Q. What in vitro and in vivo models are appropriate for evaluating metabolic stability and toxicity?

- Methodological Answer :

- In Vitro : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism. Monitor demethylation of the methoxyethyl group via LC-MS .

- In Vivo : Administer 10 mg/kg (IV/PO) in Sprague-Dawley rats. Collect plasma at 0, 1, 4, 8, 24h for pharmacokinetic profiling (AUC, t₁/₂). Toxicity endpoints include liver enzyme (ALT/AST) levels and histopathology .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.